molecular formula C19H18N8O7 B1679009 N-Nitrosofolic acid CAS No. 29291-35-8

N-Nitrosofolic acid

Cat. No. B1679009
CAS RN: 29291-35-8
M. Wt: 470.4 g/mol
InChI Key: QPQDSWYBXPBZPJ-LBPRGKRZSA-N
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Description

N-Nitrosofolic acid is a derivative of folic acid . It has a molecular formula of C19H18N8O7, an average mass of 470.396 Da, and a monoisotopic mass of 470.129852 Da .


Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This methodology features a broad substrate scope, metal and acid-free conditions, an easy isolation procedure, and excellent yields .


Molecular Structure Analysis

The molecular structure of N-Nitrosofolic acid is complex, with one defined stereocenter . It has 15 hydrogen bond acceptors, 6 hydrogen bond donors, and 10 freely rotating bonds .


Chemical Reactions Analysis

Nitrosamines, including N-Nitrosofolic acid, require strong reaction conditions for their destruction. Strong acids such as hydrochloric acid can convert nitrosamines into the corresponding amines and nitrous acid .


Physical And Chemical Properties Analysis

N-Nitrosofolic acid has a density of 1.7±0.1 g/cm3, a boiling point of 780.5±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its molar refractivity is 112.6±0.5 cm3, and it has a polar surface area of 229 Å2 .

Scientific Research Applications

Wastewater Management

N-Nitrosofolic acid and its related compounds, such as Free Nitrous Acid (FNA), have been investigated for their applications in wastewater management. FNA, specifically, has shown potential in the development of novel wastewater treatment technologies. It has been used in various applications within wastewater systems, such as controlling sewer corrosion and odor, improving nitrogen removal efficiency, and addressing membrane fouling. However, further development and large-scale demonstrations are still required for their broader application (Cheng et al., 2020); (Duan et al., 2019).

Chemical Synthesis and Reactions

N-Nitroso compounds play a significant role in organic chemistry, particularly in reactions involving C-H activation and the formation of specific structures like 3-nitrosoindoles. These compounds are key intermediates in various synthetic pathways. The versatility of N-nitroso groups, including N-nitrosofolic acid, is evident in their role as directing groups in catalytic reactions, demonstrating their importance in synthetic organic chemistry (Wu et al., 2020).

Environmental Impact Studies

Studies on N-nitroso compounds also extend to their environmental impacts, especially in terms of emissions and byproduct formation in various processes. For instance, research has been conducted on nitrous oxide emissions from different environmental and industrial processes. These studies help in understanding the broader implications of N-nitroso compounds in environmental contexts (Petter et al., 2016); (Zeng et al., 2016).

Application in Analytical Chemistry

N-Nitroso compounds, including N-nitrosofolic acid, are also significant in analytical chemistry. They are used in the development of analytical methods and protocols for the detection and quantification of various chemical species. These applications are crucial for research in chemistry, biology, and environmental science (Liu et al., 2009).

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-nitrosoamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O7/c20-19-24-15-14(16(30)25-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)17(31)27(26-34)12(18(32)33)5-6-13(28)29/h1-4,8,12,21H,5-7H2,(H,28,29)(H,32,33)(H3,20,22,24,25,30)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQDSWYBXPBZPJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N(C(CCC(=O)O)C(=O)O)N=O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N([C@@H](CCC(=O)O)C(=O)O)N=O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183545
Record name Glutamic acid, N-nitroso-N-pteroyl-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosofolic acid

CAS RN

29291-35-8
Record name L-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-N-nitroso-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29291-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosofolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029291358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamic acid, N-nitroso-N-pteroyl-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR96MOG8SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
FR Westwood - British Journal of Cancer, 1978 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Animals.-Male white Swiss derived mice of Alderley Park strain were used in all experiments. Standard procedure for tetrazolium chloride incubation.-This …
Number of citations: 4 www.ncbi.nlm.nih.gov
JA Styles - British Journal of Cancer, 1978 - ncbi.nlm.nih.gov
MATERIALS AND METHODS The method used was that described by Styles (1977). Cells.-The cells used separately in this study were: Wi-38 (human lung), Chang (human liver) and …
Number of citations: 5 www.ncbi.nlm.nih.gov
FR Westwood - British Journal of Cancer, 1978 - Citeseer
MATERIALS AND METHODS Animals.-Male white Swiss derived mice of Alderley Park strain were used in all experiments. Standard procedure for tetrazolium chloride incubation.-This …
Number of citations: 4 citeseerx.ist.psu.edu
EFSA Panel on Contaminants in the Food Chain … - EFSA …, 2023 - Wiley Online Library
… N-nitrosofolic acid was detected in medicines (Documentation provided to EFSA no 1); … Consequently, NMBzA and N-nitrosofolic acid have not been taken into consideration in this …
Number of citations: 7 efsa.onlinelibrary.wiley.com
IF Purchase, E Longstaff, J Ashby, JA Styles… - British journal of …, 1978 - nature.com
A number of tests have been described which are thought to be capable of identifying carcinogens without using the actual induction of cancer as an endpoint. This study compared the …
Number of citations: 772 www.nature.com
DM Hawkins, SC Basak, D Mills - Environmental Toxicology and …, 2004 - Elsevier
QSAR models have been developed for a diverse set of mutagens using computed molecular descriptors. Such models can be used in predicting mutagenicity from structure. All …
Number of citations: 24 www.sciencedirect.com
C Actinomycin - IARC Monogr Eval Carcinog Risk Chem Hum., 1986 - publications.iarc.fr
Bis (2-chloroethyl) ether N, N-Bis (2-chloroethyl)-2-naphthylamine Bischloroethyl nitrosourea (BCNU) Bis-(2-chloroisopropyl) ether* 1, 2-Bis (chloromethoxy) ethane 1, 4-Bis (…
Number of citations: 6 publications.iarc.fr
D Anderson, JA Styles - British Journal of Cancer, 1978 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Bacterial strains.-The 4 strains of Salmonella typhimurium (TA 1535, TA 1538, TA 98 and TA 100) used in the study were obtained from Professor BN …
Number of citations: 83 www.ncbi.nlm.nih.gov
E Longstaff - British Journal of Cancer, 1978 - ncbi.nlm.nih.gov
MATERIALS AND METHODS The mice used were males of the specificpathogen-free Swiss-derived Alderley Park strain. All mice used in the test were 55 days old on arrival, and were …
Number of citations: 7 www.ncbi.nlm.nih.gov
SS Usha - Asian Journal of Biological and Life Sciences, 2023 - ajbls.com
… It was found that many of the compounds such as corchorifatty acid, loganin, benazepril, nicotiflorin, vicenin 2, N-Nitrosofolic acid, flucetosulfuronetc were found to possess many …
Number of citations: 2 ajbls.com

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